![molecular formula C19H17NO B14634821 4-[(4-Butoxyphenyl)ethynyl]benzonitrile CAS No. 56982-39-9](/img/structure/B14634821.png)
4-[(4-Butoxyphenyl)ethynyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Butoxyphenyl)ethynyl]benzonitrile is an organic compound with the molecular formula C18H17NO It is a derivative of benzonitrile, featuring a butoxyphenyl group and an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butoxyphenyl)ethynyl]benzonitrile typically involves the coupling of 4-butoxyphenylacetylene with 4-bromobenzonitrile. The reaction is often catalyzed by palladium-based catalysts under an inert atmosphere. The general reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Ligand: Triphenylphosphine (PPh3)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Butoxyphenyl)ethynyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Butoxyphenyl)ethynyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-[(4-Butoxyphenyl)ethynyl]benzonitrile is primarily related to its ability to interact with specific molecular targets. The ethynyl and nitrile groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity and selectivity towards biological targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylbenzonitrile: Lacks the butoxyphenyl group, making it less hydrophobic and potentially less bioactive.
4-Butoxybenzonitrile: Lacks the ethynyl linkage, which may reduce its reactivity and versatility in chemical synthesis.
4-[(4-Methoxyphenyl)ethynyl]benzonitrile: Similar structure but with a methoxy group instead of a butoxy group, which can influence its solubility and reactivity.
Uniqueness
4-[(4-Butoxyphenyl)ethynyl]benzonitrile is unique due to the presence of both the butoxyphenyl group and the ethynyl linkage. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
56982-39-9 |
|---|---|
Fórmula molecular |
C19H17NO |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
4-[2-(4-butoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C19H17NO/c1-2-3-14-21-19-12-10-17(11-13-19)5-4-16-6-8-18(15-20)9-7-16/h6-13H,2-3,14H2,1H3 |
Clave InChI |
SBHMDQYPBSUQMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


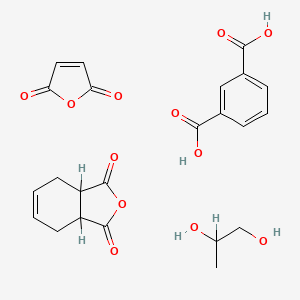
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
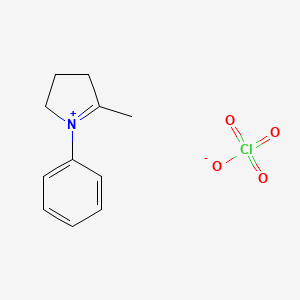
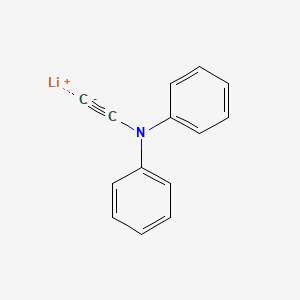
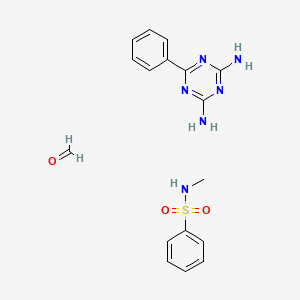
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)

![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)

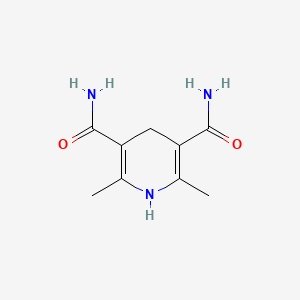
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
